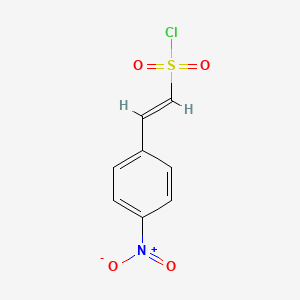

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride

Descripción general

Descripción

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a nitrophenyl group attached to an ethene backbone, which is further connected to a sulfonyl chloride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride typically involves the reaction of (E)-2-(4-nitrophenyl)ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

(E)−2−(4−nitrophenyl)ethene+ClSO3H→(E)−2−(4−nitrophenyl)ethene−1−sulfonylchloride+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The ethene backbone can undergo oxidation to form epoxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products

Substitution: Formation of sulfonamides, sulfonates, and sulfonyl thiols.

Reduction: Formation of (E)-2-(4-aminophenyl)ethene-1-sulfonyl chloride.

Oxidation: Formation of epoxides or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that sulfonyl chlorides, including (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride, can be synthesized into sulfonamide derivatives that exhibit significant anticancer properties. A study evaluated a series of (E)-N-aryl-2-arylethenesulfonamides, highlighting their potential as anticancer agents through various biological evaluations . The synthesis process involved the reduction of nitro groups to amino groups, enhancing the bioactivity of the resulting compounds.

Drug Development

Sulfonyl chlorides are crucial intermediates in the synthesis of pharmaceuticals. For instance, they can serve as precursors for sulfonamide drugs, which are used in treating bacterial infections and other diseases. The conversion of this compound into more complex sulfonamide structures is a common strategy in drug development .

Polymer Synthesis

Polymer Precursors

Sulfonyl chlorides like this compound are employed as monomers or crosslinking agents in the production of polymers. They can react with amines or alcohols to form sulfonamide linkages within polymer chains, enhancing the thermal and mechanical properties of the resulting materials . This application is particularly valuable in creating high-performance materials for industrial use.

Organic Synthesis Reagent

Versatile Synthetic Intermediates

In organic chemistry, this compound is utilized as a reactive intermediate for synthesizing various organic compounds. It can undergo nucleophilic substitution reactions with alcohols and amines to form sulfonamides and esters, which are critical components in many chemical processes .

Case Studies and Research Findings

| Study/Research | Findings | Applications |

|---|---|---|

| Synthesis of (E)-N-Aryl-2-arylethenesulfonamides | Demonstrated significant anticancer activity | Drug development |

| Use of sulfonimidates | Utilized as reagents for alkyl transfer reactions | Organic synthesis |

| Polymerization studies | Enhanced properties of polymers via sulfonamide linkages | Material science |

Mecanismo De Acción

The mechanism of action of (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical transformations. The nitro group can be reduced to an amino group, which can further participate in biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-2-(4-nitrophenyl)ethene-1-sulfonic acid

- (E)-2-(4-aminophenyl)ethene-1-sulfonyl chloride

- (E)-2-(4-nitrophenyl)ethene-1-sulfonamide

Uniqueness

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride is unique due to the presence of both a nitrophenyl group and a sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.

Actividad Biológica

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 249.67 g/mol

- Functional Groups : Sulfonyl chloride and nitrophenyl ethene

The compound's reactivity is primarily attributed to the sulfonyl chloride group, which can form covalent bonds with various biological macromolecules, including proteins and nucleic acids.

Antimicrobial Activity

Recent studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure have shown efficacy against various bacterial strains.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 15 | Staphylococcus aureus |

| Derivative B | 20 | Escherichia coli |

| Derivative C | 30 | Pseudomonas aeruginosa |

These findings indicate that the compound's derivatives may serve as potential antimicrobial agents.

Anticancer Properties

Research has indicated that this compound and its derivatives can inhibit cancer cell proliferation. A notable study focused on the compound's ability to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that the compound exhibited cytotoxic effects on several tumor cell lines, including:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| EMT6 (murine mammary carcinoma) | 5.0 | Induction of apoptosis |

| HeLa (cervical cancer) | 7.5 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast cancer) | 6.0 | Activation of caspases |

The mechanism involves the activation of apoptotic pathways, leading to cell death primarily through caspase-dependent mechanisms .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes crucial for bacterial survival.

Inhibition of Dihydrofolate Reductase

The compound has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.

| Enzyme | IC (μM) | Effect |

|---|---|---|

| Dihydrofolate Reductase | 12 | Inhibition of bacterial growth |

This inhibition suggests a mechanism similar to that of sulfonamides, which are known to target folate synthesis pathways in bacteria .

Propiedades

IUPAC Name |

(E)-2-(4-nitrophenyl)ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMBRAHBRXXFEU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-63-0 | |

| Record name | NSC407005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.